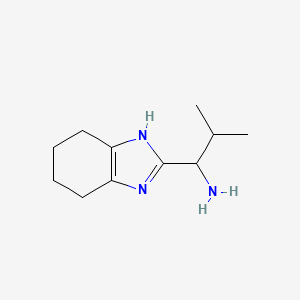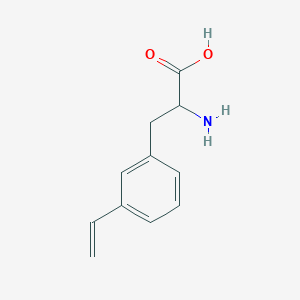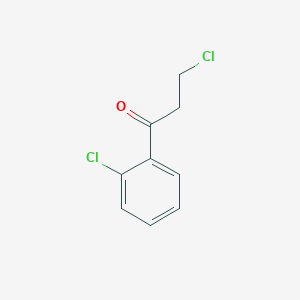
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE, TECH-95 is an organosiloxane compound with the chemical formula C24H46O9Si2 . It is a difunctional siloxane, meaning it contains two functional groups that can participate in chemical reactions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE typically involves the reaction of tetramethyldisiloxane with methacryloxypropyl groups under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE undergoes various types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include initiators for polymerization (e.g., benzoyl peroxide) and acids or bases for hydrolysis and condensation reactions . The major products formed from these reactions include polymers and siloxane networks.
Wissenschaftliche Forschungsanwendungen
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
Wirkmechanismus
The mechanism of action of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE involves its ability to form cross-linked networks through polymerization and condensation reactions. The methacryloxy groups participate in free radical polymerization, while the siloxane backbone provides flexibility and stability. The molecular targets and pathways involved include the formation of siloxane bonds and the creation of polymeric structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE include:
This compound: An isomer with similar properties.
Bis(3-methacryloxyhydroxypropoxypropyl)tetramethyldisiloxane: A related compound with slight variations in structure.
The uniqueness of this compound lies in its specific functional groups and the ability to form highly flexible and durable polymeric networks.
Eigenschaften
Molekularformel |
C24H46O9Si2 |
|---|---|
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
InChI-Schlüssel |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)

![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)





